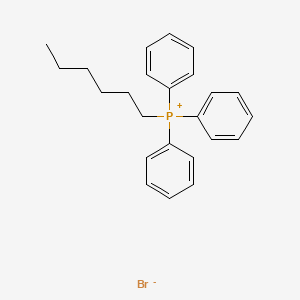

Hexyltriphenylphosphonium bromide

Übersicht

Beschreibung

Hexyltriphenylphosphonium bromide is used as a catalyst in pharmaceutical research and organic synthesis . It is also used as an efficient ionic liquid catalyst in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones .

Synthesis Analysis

This compound is used as an efficient ionic liquid catalyst in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones . This reaction involves a three-component reaction of aryl aldehydes, acetophenone derivatives, and malononitrile to produce (E)-2-(1,3-diarylallylidene)malononitriles at ambient temperature .Chemical Reactions Analysis

This compound acts as an efficient ionic liquid catalyst in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones . This reaction involves a three-component reaction of aryl aldehydes, acetophenone derivatives, and malononitrile to produce (E)-2-(1,3-diarylallylidene)malononitriles at ambient temperature .Physical And Chemical Properties Analysis

This compound has a molecular weight of 427.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are 426.11120 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 26 .Wissenschaftliche Forschungsanwendungen

Catalytic and Solvent Uses in Chemical Synthesis

Hexyltriphenylphosphonium bromide (HTPB) has been explored for its potential in chemical synthesis. For instance, it's been studied as a bifunctional promoter (acting both as a solvent and a catalyst) in the presence of cerium(IV) ammonium nitrate. This approach is particularly notable in the Michael reaction, facilitating the synthesis of certain malononitrile derivatives at room temperature and solvent-free conditions. This method stands out for its environmental friendliness and chemoselectivity, yielding biologically interesting products without the need for volatile solvents (Bahrami et al., 2021).

Role in Corrosion Inhibition

The corrosion inhibition properties of HTPB have also been a subject of study. Specifically, it's been investigated as a corrosion inhibitor for C-steel in acidic solutions. The research indicates that HTPB can effectively inhibit corrosion through an adsorption process that forms a protective barrier on the metal surface. This process follows the Langmuir model, and the efficiency of inhibition is influenced by factors such as inhibitor concentration and temperature (Subasree et al., 2021).

Applications in Organic Chemistry

In organic chemistry, HTPB has been used in the Wittig reaction, a key method for forming carbon-carbon double bonds. It's been utilized in the synthesis of various compounds, highlighting its versatility in organic synthesis (Ratts & Partos, 1969).

Antibacterial and Biological Studies

Studies have also looked into the antibacterial properties of HTPB-related compounds. For example, a composite combining graphene and TTP (tetradecyltriphenylphosphonium bromide) showed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of sprayable graphene-based antibacterial solutions (Cai et al., 2011).

Safety and Hazards

Hexyltriphenylphosphonium bromide is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with personal protective equipment as required . It should be stored in a well-ventilated place and kept in a tightly closed container .

Zukünftige Richtungen

Hexyltriphenylphosphonium bromide has been used as an efficient ionic liquid catalyst in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones . This suggests potential future directions in the development of efficient ionic liquid catalysts for chemoselective reactions. Additionally, the compound’s role in the synthesis of phenolic components of Grains of Paradise (Aframomum melegueta) suggests potential applications in the synthesis of bioactive compounds .

Wirkmechanismus

Target of Action

Hexyltriphenylphosphonium bromide is a chemical compound that primarily targets the respiratory system . The compound’s interaction with the respiratory system is crucial to its overall function and effect.

Mode of Action

It is known that the compound interacts with its primary target, the respiratory system . The specific interactions and resulting changes are subject to ongoing research.

Biochemische Analyse

Biochemical Properties

Hexyltriphenylphosphonium bromide plays a significant role in biochemical reactions, particularly as an ionic liquid catalyst. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones through a three-component reaction involving aryl aldehydes, acetophenone derivatives, and malononitrile . This interaction highlights its ability to facilitate complex biochemical reactions efficiently.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. As an ionic liquid catalyst, it can alter the cellular environment, leading to changes in the activity of specific enzymes and proteins. These changes can impact cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it has been shown to act as an efficient catalyst in the chemoselective addition of malononitrile to carbonyl groups, facilitating the formation of (E)-2-(1,3-diarylallylidene)malononitriles . This binding interaction is crucial for its catalytic activity and its ability to drive specific biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is hygroscopic and should be stored under an inert atmosphere at room temperature to maintain its stability . Long-term studies have shown that it can maintain its catalytic activity over extended periods, although its effectiveness may decrease if not stored properly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as irritation to the respiratory system, skin, and eyes . It is essential to determine the appropriate dosage to balance its catalytic efficiency with its potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a catalyst. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products. For example, its interaction with malononitrile and carbonyl groups in the presence of aryl aldehydes and acetophenone derivatives highlights its role in driving specific metabolic reactions . These interactions can influence metabolic flux and the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and methanol allows it to diffuse easily within the cellular environment. The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, affecting its overall distribution and activity .

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its catalytic activity. For instance, its ability to interact with carbonyl groups and facilitate chemoselective reactions suggests that it may localize to areas where these substrates are abundant . This localization is crucial for its function and effectiveness in biochemical reactions.

Eigenschaften

IUPAC Name |

hexyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDFZWZPWFYFTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963891 | |

| Record name | Hexyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4762-26-9 | |

| Record name | Phosphonium, hexyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4762-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4762-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological effects of Hexyltriphenylphosphonium bromide?

A1: Research suggests that this compound exhibits anticholinergic effects, particularly on the nervous system of Schistosoma mansoni (a parasitic flatworm). [] While the exact mechanism is not fully understood, some studies point towards strong anticholinergic effects from poly(methylene)bis(triphenylphosphonium) salts and [3-(alkylamino)propyl]triphenylphosphonium salts. [] Notably, this compound showed significant activity in both motility and fluorescence tests, although further research is needed to confirm its specific action on cholinergic systems. []

Q2: Can this compound be used as a catalyst? What types of reactions has it been studied in?

A2: Yes, this compound has shown promising results as an ionic liquid catalyst. It has been successfully utilized in chemoselective three-component reactions. [, ] For instance, it effectively catalyzed the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives via a Michael-addition reaction. [] This reaction involved acetophenone derivatives, aromatic aldehydes, and malononitrile in the presence of cerium(IV) ammonium nitrate as an oxidant. [] The chemoselectivity of this compound under these conditions favored the formation of the desired 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives over the alternative 2-(1,3-diarylallylidene)malononitriles. []

Q3: Has this compound been used in material science applications?

A3: Yes, this compound has been explored in material science, specifically in preparing polymer nanocomposites. [] Research demonstrates its successful utilization as a modifying agent for organoclays. When incorporated into epoxy resins, the modified organoclays led to improved thermal stability, storage modulus, and flame retardancy. [] This enhancement in properties is attributed to the good dispersion of the modified organoclay within the epoxy matrix, leading to either intercalated or exfoliated structures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)

![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)